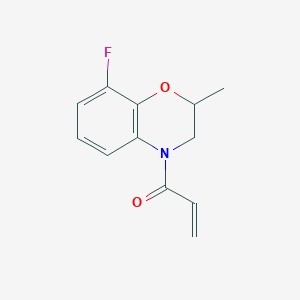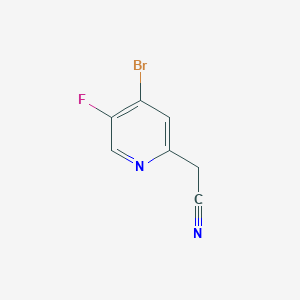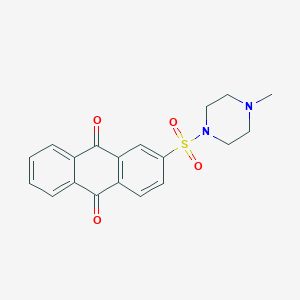![molecular formula C19H17N5S B2736382 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-16-8](/img/structure/B2736382.png)
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in medicinal chemistry . Pyridazines, on the other hand, are six-membered heterocyclic compounds with two nitrogen atoms. They are less common but have been studied for various applications .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Pyridazines can be synthesized through reactions involving monosubstituted tetrazine or tetrazine-based fused rings .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole. Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents. They can react with various electrophiles and nucleophiles, leading to the formation of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and pyridazines can vary greatly depending on their specific structures and substituents. Some triazoles exhibit excellent insensitivity toward external stimuli and good detonation performance .Applications De Recherche Scientifique
Energetic Materials
Compounds with a [1,2,4]triazolo[4,3-b] structure have been effectively synthesized and used in the creation of energetic materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They are comparable to the current secondary-explosive benchmark, CL-20 .
Heat-Resistant Explosives
Certain compounds with a [1,2,4]triazolo[4,3-b] structure have remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These properties make them outperform all current heat-resistant explosives .
Primary Explosives
Some [1,2,4]triazolo[4,3-b] compounds are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
Antimicrobial Agents
Compounds with a [1,2,4]triazolo[4,3-b] structure have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . They have been found to display a broad spectrum of antimicrobial activities .
Anticancer Agents
1,3,4-Thiadiazoles, which can be synthesized using hydrazonoyl halides as precursors, have been found to display anticancer activities .
Antioxidants
1,3,4-Thiadiazoles also exhibit antioxidant activities .
Antidepressants
1,3,4-Thiadiazoles have been found to have antidepressant activities .
Anticonvulsants
1,3,4-Thiadiazoles have been found to have anticonvulsant activities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-5-6-14(2)16(10-13)12-25-18-8-7-17-21-22-19(24(17)23-18)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATQPQPHHPJRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)



![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

